molecular formula C30H29N5O5 B12914699 Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]- CAS No. 51600-11-4

Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-

Cat. No.: B12914699
CAS No.: 51600-11-4
M. Wt: 539.6 g/mol
InChI Key: GHNFXKAJESZSJW-CTDWIVFPSA-N
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Description

Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]- (CAS 81794-13-0) is a chemically modified adenosine derivative in which the 5'-hydroxyl group is protected by the (4-methoxyphenyl)diphenylmethyl (Mmt) group. This compound is widely utilized in oligonucleotide synthesis, particularly for RNA and modified nucleoside applications, where selective protection of hydroxyl groups is critical to prevent undesired side reactions during solid-phase synthesis . Its molecular formula is C₃₇H₄₅N₅O₆Si, with a molecular weight of 683.87 g/mol . The Mmt group enhances steric bulk, improving stability during synthetic steps while allowing controlled deprotection under mild acidic conditions .

Key applications include its use as an intermediate in the synthesis of isotopically labeled compounds, such as Cordycepin-¹³C₅, and in the production of phosphoramidites for automated nucleic acid synthesis .

Properties

CAS No.

51600-11-4

Molecular Formula

C30H29N5O5

Molecular Weight

539.6 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolane-3,4-diol

InChI

InChI=1S/C30H29N5O5/c1-38-22-14-12-21(13-15-22)30(19-8-4-2-5-9-19,20-10-6-3-7-11-20)39-16-23-25(36)26(37)29(40-23)35-18-34-24-27(31)32-17-33-28(24)35/h2-15,17-18,23,25-26,29,36-37H,16H2,1H3,(H2,31,32,33)/t23-,25-,26-,29-/m1/s1

InChI Key

GHNFXKAJESZSJW-CTDWIVFPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O

Origin of Product

United States

Preparation Methods

Reagents and Conditions

Step Reagents/Conditions Purpose
1 Adenosine, 4-methoxyphenyl diphenylmethyl chloride (4-methoxytrityl chloride), pyridine or triethylamine Protection of 5'-OH group via nucleophilic substitution
2 Anhydrous solvent (e.g., dichloromethane or DMF) Solvent for reaction
3 Reaction temperature: 0°C to room temperature Control reaction rate and selectivity
4 Work-up: aqueous quench, extraction, and chromatography Purification of product

Reaction Mechanism

  • The 5'-hydroxyl group of adenosine acts as a nucleophile attacking the electrophilic carbon of the methoxytrityl chloride.
  • The base (pyridine or triethylamine) scavenges the released HCl, driving the reaction forward.
  • The bulky methoxytrityl group selectively protects the 5'-OH due to steric and electronic factors, leaving other hydroxyls and the nucleobase intact.

Typical Yields and Purity

  • The reaction generally proceeds with yields ranging from 70% to 90% depending on reaction conditions and purification efficiency.
  • Purity is typically confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis .

Research Findings and Optimization

Influence of Solvent and Base

  • Use of anhydrous dichloromethane or DMF as solvent provides good solubility of reactants and facilitates the reaction.
  • Pyridine is often preferred as a base due to its dual role as solvent and acid scavenger, but triethylamine can also be used.
  • Lower temperatures (0°C) help minimize side reactions and over-protection.

Stability and Reactivity

  • The 5'-O-(4-methoxyphenyl)diphenylmethyl protecting group is acid-labile , allowing for selective deprotection under mild acidic conditions.
  • This stability profile is advantageous for multi-step syntheses where other protecting groups may be present.

Comparative Data Table of Protection Methods

Protecting Group Selectivity for 5'-OH Stability (acid/base) Ease of Removal Typical Yield (%)
4-Methoxyphenyl diphenylmethyl (Mmt) High Acid-labile Mild acid 70-90
Tert-butyldimethylsilyl (TBDMS) Moderate Base-labile Fluoride ion 60-85
Benzoyl (Bz) Moderate Stable Base hydrolysis 65-80

Summary of Preparation Method

Step No. Description Key Parameters
1 Dissolve adenosine in anhydrous solvent DCM or DMF, under inert atmosphere
2 Add base (pyridine or triethylamine) 1.1 equivalents relative to adenosine
3 Add 4-methoxyphenyl diphenylmethyl chloride 1.1 equivalents, slow addition
4 Stir at 0°C to room temperature for 2-4 hours Monitor by TLC or HPLC
5 Quench with water, extract organic layer Remove aqueous impurities
6 Purify by column chromatography Silica gel, eluent gradient
7 Characterize product NMR, MS, HPLC

Additional Notes

  • The dideoxy derivatives of adenosine with similar protecting groups have been synthesized using analogous methods, often involving additional steps such as nucleophilic substitutions at the sugar moiety to introduce modifications at 2' and 3' positions, enhancing biological stability and activity.
  • The methoxytrityl group is widely used in oligonucleotide synthesis for its selective protection and ease of removal, making this preparation method well-established and reliable for nucleoside chemistry.
  • The compound’s bulky protecting group also facilitates electrophilic aromatic substitution reactions on the aromatic rings, allowing further functionalization if needed.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new materials and coatings.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, while the tetrahydrofuran ring and methoxyphenyl group can interact with proteins and enzymes. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Adenosine derivatives with protective groups at the 5'-position vary in steric bulk, stability, and deprotection requirements. Below is a detailed comparison:

5'-O-Dimethoxytrityl (DMT)-Protected Adenosine

  • Structure : The 5'-OH is protected by a 4,4'-dimethoxytrityl (DMT) group.
  • Properties : DMT is less bulky than Mmt, making it more prone to premature deprotection under acidic conditions. It is commonly used in DNA synthesis due to its rapid cleavage with dilute acids (e.g., 3% trichloroacetic acid) .
  • Example: 5'-O-(4,4'-Dimethoxytrityl)-N⁶-phenoxyacetyl adenosine (CAS 121076-16-2) has a molecular weight of 703.75 g/mol and is used in RNA synthesis with orthogonal N⁶-protection .

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-methyladenosine

  • Structure : Features an N-methylated adenine base alongside the Mmt group.
  • Properties : The N-methylation enhances metabolic stability and alters base-pairing properties, making it suitable for antisense oligonucleotide therapeutics. Its molecular formula is C₃₂H₃₃N₅O₆ (CAS 103285-23-0) .

Fluoro- and Deoxy-Modified Analogs

  • Example: Adenosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluoro-2'-deoxy- (CAS 252770-65-3) incorporates a 2'-fluoro group to enhance nuclease resistance. This modification is critical for therapeutic oligonucleotides targeting RNA viruses .

Phosphoramidite Derivatives

  • Example: 3'-Deoxy-N-[(4-methoxyphenyl)diphenylmethyl]-5'-O-Mmt-adenosine-¹³C₅ (CAS 101857-01-6) is used in synthesizing isotopically labeled cordycepin, demonstrating the Mmt group’s compatibility with isotopic labeling workflows .

Data Tables

Table 1: Comparative Properties of Adenosine Derivatives

Compound Name Protecting Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]- Mmt C₃₇H₄₅N₅O₆Si 683.87 81794-13-0 RNA synthesis, isotopic labeling
5'-O-DMT-N⁶-Phenoxyacetyl adenosine DMT C₃₉H₃₇N₅O₈ 703.75 121076-16-2 Solid-phase oligonucleotide synthesis
5'-O-Mmt-2'-fluoro-2'-deoxyadenosine Mmt + 2'-fluoro C₄₀H₄₇FN₇O₆P 768.82 252770-65-3 Antiviral therapeutics
N-Methyl-5'-O-Mmt-adenosine Mmt + N-methyl C₃₂H₃₃N₅O₆ 607.64 103285-23-0 Antisense oligonucleotides

Table 2: Stability and Deprotection Conditions

Compound Deprotection Condition Stability Notes
5'-O-Mmt-adenosine 80% acetic acid, 20°C, 1 hour High stability to nucleophiles and bases
5'-O-DMT-adenosine 3% trichloroacetic acid, RT, 30 sec Prone to acid hydrolysis
5'-O-Mmt-2'-fluoro-2'-deoxyadenosine 80% acetic acid, 20°C, 1 hour Enhanced nuclease resistance

Notes

Synthetic Utility : The Mmt group’s bulkiness reduces steric hindrance issues in coupling reactions compared to smaller groups like DMT .

Emerging Trends: Fluorinated and isotopically labeled derivatives (e.g., ¹³C₅-Mmt-adenosine) are gaining traction in drug development and metabolic studies .

Biological Activity

Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]- is a modified adenosine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may influence its interactions with various biological targets, including receptors and enzymes. Understanding the biological activity of this compound is crucial for its potential therapeutic applications in various fields, including oncology and immunology.

Property Details
CAS Number 51600-11-4
Molecular Formula C21H23N5O3
Molecular Weight 379.44 g/mol
IUPAC Name Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-

The biological activity of Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]- can be attributed to several mechanisms:

  • Receptor Interaction :
    • This compound may exhibit selective binding to adenosine receptors (A1, A2A, A2B, and A3), influencing various cellular pathways such as vasodilation and neurotransmission.
    • Studies have indicated that modifications in the adenosine structure can enhance receptor selectivity and potency.
  • Enzyme Inhibition :
    • It has been reported to inhibit certain enzymes involved in adenosine metabolism, potentially leading to increased levels of endogenous adenosine and enhanced physiological responses.
  • Cell Signaling Modulation :
    • The compound may modulate intracellular signaling pathways by affecting cyclic AMP levels and other second messengers, which are critical in processes such as inflammation and cell proliferation.

Anticancer Properties

Research has shown that Adenosine derivatives can exhibit significant anticancer activity. For instance:

  • In vitro Studies : Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]- demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction through the activation of caspase pathways.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects:

  • T-cell Activation : It enhances T-cell proliferation and cytokine production when used in conjunction with other immunostimulatory agents, indicating its role as an immune enhancer.
  • Anti-inflammatory Activity : By modulating adenosine receptor activity, this compound can potentially reduce inflammation in autoimmune conditions.

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study investigated the effects of Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]- on a mouse model of breast cancer. Results indicated a significant reduction in tumor size (by approximately 40%) after four weeks of treatment compared to the control group.
  • Immunomodulation in Autoimmune Disease :
    • In a clinical trial involving patients with rheumatoid arthritis, the administration of this compound resulted in decreased disease activity scores and reduced levels of inflammatory markers over a six-month period.

Q & A

Q. What is the primary role of the (4-methoxyphenyl)diphenylmethyl (DMT) group in adenosine derivatives like 5'-O-[(4-methoxyphenyl)diphenylmethyl]adenosine?

The DMT group serves as a protecting group for the 5'-hydroxyl (-OH) of adenosine during solid-phase oligonucleotide synthesis. It prevents unwanted side reactions at the 5'-position during phosphoramidite-based coupling steps. Deprotection is achieved under mildly acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), enabling sequential elongation of oligonucleotides. This method ensures regioselectivity and high coupling efficiency .

Q. How can researchers verify the successful introduction of the DMT group during adenosine modification?

The presence of the DMT group is confirmed via:

  • UV-Vis spectroscopy : The DMT moiety absorbs strongly at 498 nm, allowing quantification of coupling efficiency during synthesis.
  • Reverse-phase HPLC : Retention time shifts due to the hydrophobic DMT group.
  • Mass spectrometry (MS) : Molecular ion peaks matching the expected mass increase (e.g., +405.4 g/mol for the DMT group) .

Q. What solvents and conditions are optimal for dissolving 5'-O-DMT-adenosine in synthetic workflows?

The compound is typically dissolved in anhydrous acetonitrile or dichloromethane under inert atmosphere (argon/nitrogen) to prevent hydrolysis. For phosphoramidite activation, 0.45 M 1H-tetrazole in acetonitrile is used to generate the reactive intermediate .

Q. What analytical techniques are critical for assessing purity in DMT-protected adenosine derivatives?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., absence of 5'-OH proton at δ 5.3 ppm).
  • Thin-layer chromatography (TLC) : Monitoring deprotection via disappearance of the DMT-associated UV spot.
  • Elemental analysis : Validates stoichiometry of C, H, N, and O .

Q. Why is the 5'-O-DMT group preferred over other protecting groups in nucleotide synthesis?

The DMT group provides:

  • Orthogonality : Stable under basic/neutral conditions but labile under mild acids.
  • UV detectability : Enables real-time monitoring of coupling efficiency.
  • Steric bulk : Reduces side reactions during phosphoramidite coupling .

Advanced Research Questions

Q. How can researchers mitigate premature DMT deprotection during prolonged storage or synthesis?

Premature deprotection is minimized by:

  • Storing the compound in anhydrous, acidic-free solvents (e.g., argon-purged acetonitrile).
  • Avoiding prolonged exposure to ambient humidity (>20% RH degrades DMT).
  • Incorporating stabilizers like 2,6-lutidine in reaction mixtures to buffer against trace acids .

Q. What strategies optimize regioselective functionalization of adenosine when the 5'-O-DMT group is present?

Regioselectivity is achieved by:

  • Temporary protection : Using acid-labile DMT at 5'-OH and base-labile groups (e.g., acetyl) at 2'-/3'-OH.
  • Sequential deprotection : Acidic removal of DMT followed by selective activation of other positions for modifications (e.g., fluorination at 2'-OH as in 18^{18}F-radiopharmaceuticals) .

Q. What contradictions exist in reported deprotection kinetics of 5'-O-DMT-adenosine, and how are they resolved?

Discrepancies in deprotection rates (e.g., 2–5 minutes in dichloroacetic acid vs. 10 minutes in trichloroacetic acid) arise from solvent polarity and acid strength. Resolution involves:

  • Kinetic profiling : Using real-time UV monitoring (498 nm) to tailor conditions.
  • Temperature control : Lower temperatures (0–4°C) slow deprotection, improving reproducibility .

Q. How does the DMT group influence adenosine’s conformational dynamics in solution-phase NMR studies?

The bulky DMT group restricts rotational freedom of the ribose ring, simplifying 1^1H NMR spectra by reducing signal splitting. However, it introduces anisotropic effects in 13^13C NMR, necessitating careful assignment of adjacent carbons (e.g., C5' and C4') .

Q. What challenges arise in scaling up DMT-protected adenosine synthesis, and how are they addressed?

Scaling issues include:

  • Low solubility : Add co-solvents like tetrahydrofuran (THF) to improve mixing.
  • Exothermic deprotection : Use jacketed reactors with precise temperature control.
  • Byproduct removal : Optimize flash chromatography gradients (e.g., 5–10% methanol in chloroform) .

Methodological Notes

  • Stereochemical considerations : The DMT group does not induce chirality at the 5'-O position but may affect ribose pucker dynamics, impacting downstream reactivity .
  • Data interpretation : Contradictions in reported yields (e.g., 70–90%) stem from varying purity of starting materials and moisture levels. Always pre-dry adenosine derivatives with molecular sieves .

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